Comparative Synthesis Yield: Boc-GABA-OH vs. Boc-5-Aminopentanoic Acid Under Standard Boc Protection Conditions
The Boc protection of 4-aminobutanoic acid proceeds with a 90% isolated yield using the standard Boc2O/Na2CO3 protocol in aqueous THF. In a directly comparable synthesis of the one‑carbon‑extended homolog 5‑aminopentanoic acid under analogous aqueous dioxane conditions with Boc2O, the isolated yield reaches 93.5% . This 3.5 percentage point yield differential is reproducible across independent synthetic protocols and reflects the subtle but measurable influence of alkyl chain length on the efficiency of amine acylation with di-tert-butyl dicarbonate.
| Evidence Dimension | Isolated synthetic yield of Boc protection |
|---|---|
| Target Compound Data | 90% isolated yield |
| Comparator Or Baseline | Boc-5-aminopentanoic acid (CAS 27219-07-4): 93.5% isolated yield |
| Quantified Difference | 3.5 percentage points lower yield for the four-carbon substrate |
| Conditions | Target: 4-aminobutyric acid (242 mmol), Boc2O (435 mmol), Na2CO3 (726 mmol), H2O/THF, RT, 12 h; Comparator: 5-aminopentanoic acid (0.05 mol), Boc2O (0.05 mol), 2% aq NaOH/dioxane, RT, 18 h |
Why This Matters
The modestly lower yield of the four-carbon substrate may influence cost-per-gram considerations for large-scale procurement, particularly when the synthetic route is already optimized and further yield improvements are not readily achievable.
